molecular formula C22H23N3O7S B12402987 Rosiglitazone-d5 (maleate)

Rosiglitazone-d5 (maleate)

Cat. No.: B12402987
M. Wt: 478.5 g/mol
InChI Key: SUFUKZSWUHZXAV-UJJGPHKNSA-N
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Description

Rosiglitazone-d5 (maleate) is a deuterated form of rosiglitazone maleate, an anti-diabetic drug belonging to the thiazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of rosiglitazone. The deuterium atoms in rosiglitazone-d5 replace hydrogen atoms, providing a stable isotopic label that aids in tracing and quantifying the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosiglitazone-d5 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:

    Cyclization: The formation of the thiazolidinedione ring.

    Alkylation: Introduction of the alkyl group to the thiazolidinedione ring.

    Etherification: Formation of the ether linkage.

    Condensation: Condensation reaction to form the final product.

    Reduction: Reduction of any intermediate compounds to achieve the desired product.

The reaction conditions typically involve the use of solvents such as water or organic solvents, and catalysts to facilitate the reactions. The overall yield of the synthesis process is optimized to achieve high purity and efficiency .

Industrial Production Methods

Industrial production of rosiglitazone-d5 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving the use of automated systems and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Rosiglitazone-d5 (maleate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Rosiglitazone-d5 (maleate) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Rosiglitazone-d5 (maleate) exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of genes related to glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in muscle and adipose tissue, reduces gluconeogenesis in the liver, and has anti-inflammatory effects. The molecular targets and pathways involved include the nuclear factor kappa-B (NFκB) pathway, which is downregulated, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

    Ciglitazone: An early thiazolidinedione with less potency compared to rosiglitazone.

Uniqueness

Rosiglitazone-d5 (maleate) is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Compared to other thiazolidinediones, rosiglitazone has a specific binding affinity for PPARγ, making it a valuable tool in research focused on insulin resistance and metabolic disorders .

Properties

Molecular Formula

C22H23N3O7S

Molecular Weight

478.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,11D2;

InChI Key

SUFUKZSWUHZXAV-UJJGPHKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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